physical and chemical properties of 2-Amino-4,4-dimethylpentanamide
This guide provides an in-depth technical analysis of 2-Amino-4,4-dimethylpentanamide , a specialized amino acid derivative also known as Neopentylglycine Amide (H-Npg-NH₂) . It details the physicochemical properties, sy...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 2-Amino-4,4-dimethylpentanamide , a specialized amino acid derivative also known as Neopentylglycine Amide (H-Npg-NH₂) . It details the physicochemical properties, synthetic pathways, and critical applications of this compound in medicinal chemistry, particularly for designing proteolytically stable peptidomimetics.
Executive Summary
2-Amino-4,4-dimethylpentanamide (CAS: 1283700-95-7) is the amide derivative of the non-proteinogenic amino acid neopentylglycine (Npg) . Structurally, it resembles Leucine but features a bulky gamma-tert-butyl group instead of a gamma-isopropyl group. This modification introduces significant steric bulk without the
-branching found in tert-leucine (Tle), making it a unique tool for conformationally constraining peptide backbones while maintaining -helical propensity.
Key Applications:
Peptidomimetics: Used to block proteolytic cleavage sites in protease inhibitors (e.g., HCV NS3/4A inhibitors).
Structural Biology: Induces specific folding patterns due to the steric clash of the bulky side chain.
Drug Discovery: Acts as a hydrophobic pharmacophore with enhanced metabolic stability compared to natural leucine.
Chemical Identity & Structural Analysis
The compound is characterized by a neopentyl side chain attached to the
Typically used as the (S)-enantiomer (L-configuration) in biological applications.[1]
Structural Comparison (Steric Bulk)
To understand its utility, compare the side chain volume:
Leucine:
(Flexible, moderate bulk)
tert-Leucine (Tle):
(Extreme -branching, restricts angles)
Neopentylglycine (Npg):
(Bulky -carbon, allows -rotation but blocks distal space)
Physicochemical Profile
Note: Experimental values for the free amide are sparse in open literature; values below represent consensus data for the class of bulky amino acid amides.
Property
Value / Description
Significance
Molecular Weight
144.22 g/mol
Low MW fragment, ideal for Fragment-Based Drug Design (FBDD).
Physical State
White crystalline powder
Typical for amino acid amides; hygroscopic as HCl salt.
Melting Point
> 200°C (as HCl salt)
High lattice energy due to amide H-bonding networks.
Solubility
Water, Methanol, DMSO
High polarity of the -amino amide headgroup.
pKa (Amine)
~7.8 – 8.2 (Predicted)
Slightly lower than Leucine amide due to inductive effects.
LogP
~0.6 (Predicted)
More lipophilic than Glycine amide due to the tert-butyl group.
H-Bond Donors
3 (NH₂, CONH₂)
Critical for backbone interactions in binding pockets.
H-Bond Acceptors
1 (C=O)
Standard peptide bond acceptor.
Synthetic Routes & Manufacturing
The synthesis of 2-Amino-4,4-dimethylpentanamide typically proceeds from the corresponding amino acid, Neopentylglycine , which is itself synthesized via asymmetric alkylation or Strecker synthesis.
Route A: Coupling from N-Protected Acid (Standard Protocol)
This is the most reliable method for research-scale production, ensuring preservation of chiral integrity (if starting with enantiopure acid).
Starting Material: (S)-N-Boc-Neopentylglycine.
Activation: Carboxyl group activation using mixed anhydrides (IBCF) or carbodiimides (EDC/HOBt).
Amidation: Reaction with ammonium source (NH₄Cl or NH₃ gas).
Deprotection: Removal of Boc group with TFA or HCl.
Route B: Asymmetric Synthesis (Schöllkopf Method)
For large-scale manufacturing of the chiral precursor.
Bis-Lactim Ether: Alkylation of the Schöllkopf auxiliary with neopentyl iodide .
Hydrolysis: Acid hydrolysis yields the chiral amino acid ester.
Ammonolysis: Direct conversion of the ester to the amide.
Visualization: Synthesis Workflow
Figure 1: Step-wise synthesis of 2-Amino-4,4-dimethylpentanamide from its N-protected acid precursor.
Chemical Reactivity & Stability[2]
Amide Stability
The primary amide group (-CONH₂) in this molecule is robust.
Hydrolysis: Resistant to hydrolysis at neutral pH. Requires strong acid (6M HCl, 110°C) or base to convert back to the acid.
Dehydration: Can be dehydrated to the nitrile (2-Amino-4,4-dimethylpentanenitrile) using reagents like POCl₃ or TFAA, which is a useful intermediate for heterocycle synthesis.
Amine Nucleophilicity
The
-amino group is a primary amine and exhibits standard nucleophilic behavior.
Acylation: Reacts readily with activated esters (e.g., Fmoc-Cl, Boc₂O) to form protected derivatives for peptide synthesis.
Steric Hindrance: Unlike tert-leucine, the neopentyl side chain allows sufficient space for the amine to react without extreme forcing conditions, although reaction rates may be slightly slower than Leucine.
Application in Drug Design
Protease Inhibitors (HCV & HIV)
In drug development, replacing a natural Leucine with Neopentylglycine amide can:
Block Cleavage: The bulky tert-butyl group prevents the protease catalytic triad from accessing the scissile bond.
Fill Hydrophobic Pockets: The spherical, hydrophobic nature of the tert-butyl group fills the S1 or S2 pockets of enzymes (e.g., HCV NS3 protease) more effectively than the planar isopropyl group of Leucine.
Conformational Control
The "gamma-bulk" effect restricts the
and torsion angles of the side chain. This stabilizes specific secondary structures (like -helices) in short peptides, making it a valuable tool for stapled peptide design or foldamers.
Experimental Protocols
Protocol 1: Synthesis of H-Npg-NH₂ (HCl Salt)
Objective: Convert Boc-Neopentylglycine to its amide form.
Reagents:
Boc-Npg-OH (1.0 equiv)
EDC·HCl (1.2 equiv)
HOBt (1.2 equiv)
NH₄Cl (3.0 equiv)
DIEA (Diisopropylethylamine) (3.0 equiv)
Solvent: DMF (Dimethylformamide)
Procedure:
Dissolution: Dissolve Boc-Npg-OH (1 mmol) in DMF (5 mL) under N₂ atmosphere.
Activation: Add EDC·HCl (1.2 mmol) and HOBt (1.2 mmol). Stir at 0°C for 15 minutes.
Amidation: Add solid NH₄Cl (3 mmol) followed by dropwise addition of DIEA (3 mmol).
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.
Work-up: Dilute with EtOAc (50 mL). Wash successively with 1M KHSO₄, sat. NaHCO₃, and brine.
Drying: Dry organic layer over MgSO₄ and concentrate in vacuo to yield Boc-Npg-NH₂ .
Deprotection: Dissolve the intermediate in 4M HCl in Dioxane. Stir for 1 hour. Concentrate to dryness to obtain H-Npg-NH₂·HCl as a white solid.
Biological Activity of 2-Amino-4,4-dimethylpentanamide: Technical Guide
Executive Summary 2-Amino-4,4-dimethylpentanamide (also known as Neopentylglycinamide ) is a specialized non-proteinogenic amino acid derivative. Structurally, it is the amide form of Neopentylglycine , characterized by...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Amino-4,4-dimethylpentanamide (also known as Neopentylglycinamide ) is a specialized non-proteinogenic amino acid derivative. Structurally, it is the amide form of Neopentylglycine , characterized by a bulky neopentyl (2,2-dimethylpropyl) side chain.
In drug discovery, this molecule serves as a critical bio-isostere for Leucine . Its primary biological utility lies in peptidomimetic engineering , where the bulky side chain provides:
Proteolytic Resistance: Steric shielding of the peptide bond against aminopeptidases and proteases.
Hydrophobic Pocket Optimization: Enhanced van der Waals interactions in the S1/S1' subsites of viral proteases (e.g., HCV NS3/4A) and metabolic enzymes.
Conformational Constraint: Restriction of
(chi) torsional angles, stabilizing -turn or helical secondary structures in bioactive peptides.
This guide details the structural pharmacology, biological applications, and synthetic methodologies for 2-Amino-4,4-dimethylpentanamide.
Part 1: Structural Pharmacology & Chemical Biology
The "Goldilocks" Steric Effect
The biological activity of 2-Amino-4,4-dimethylpentanamide is defined by its side chain geometry. It occupies a unique physicochemical space between Leucine and Tert-Leucine .
Amino Acid
Side Chain Structure
Steric Bulk
Conformational Flexibility
Proteolytic Stability
L-Leucine
Isobutyl (-CH2-CH(CH3)2)
Moderate
High
Low (Native Substrate)
Tert-Leucine
Tert-butyl (-C(CH3)3)
Very High
Very Low (Rigid)
Very High
Neopentylglycine
Neopentyl (-CH2-C(CH3)3)
High
Moderate
High
Mechanism of Action:
Tert-Leucine is often too rigid and short to fit into deep hydrophobic pockets.
Neopentylglycine (and its amide) retains the methylene spacer (-CH2-) of Leucine, allowing the bulky tert-butyl tip to extend into the binding pocket while maintaining the rotational freedom necessary for induced fit.
The Amide Motif: The C-terminal amide (-CONH2) mimics the electronic properties of the peptide backbone, making the free molecule a competitive inhibitor or a stabilized substrate for enzymes recognizing hydrophobic amino acid amides (e.g., Leucine Aminopeptidase).
Pharmacophore Modeling
In SAR (Structure-Activity Relationship) studies, this scaffold is used to probe the hydrophobic limit of a receptor pocket. If a Leucine residue is replaced with Neopentylglycine and potency increases, it indicates the pocket has unexploited volume that can be leveraged for selectivity.
Figure 1: Comparative pharmacophore analysis showing Neopentylglycinamide as the optimal bridge between native Leucine and rigid Tert-Leucine.
Part 2: Biological Applications & Activity Profile[1]
Protease Inhibitor Design (HCV & HIV)
In the development of inhibitors for viral proteases (e.g., HCV NS3/4A protease ), the P1 position often requires a hydrophobic residue.
Activity: Derivatives of 2-Amino-4,4-dimethylpentanamide act as P1/P2 anchors . The bulky neopentyl group fills the S1 specificity pocket more effectively than the isobutyl group of Leucine, displacing water molecules and increasing binding entropy.
Stability: The steric bulk prevents the catalytic triad of the protease from accessing the scissile bond effectively, converting a substrate into a slow-tight binding inhibitor .
Antimicrobial Peptide (AMP) Engineering
Cationic antimicrobial peptides (e.g., Thanatin , Melittin ) often suffer from rapid degradation by bacterial proteases.
Modification: Replacing Leucine residues with 2-Amino-4,4-dimethylpentanamide (Neopentylglycine) in the hydrophobic face of the amphipathic helix.
Result:
Maintained Activity: The hydrophobicity required for membrane disruption is preserved.
Enhanced Half-Life: Bacterial proteases (like Pseudomonas elastase) cannot cleave the bond adjacent to the neopentyl group due to steric hindrance.
Neurological Activity (Anticonvulsant Potential)
While primarily a building block, alpha-amino amides with branched side chains exhibit intrinsic anticonvulsant activity by modulating Voltage-Gated Calcium Channels (VGCC) or Sodium Channels .
Structural Homology: The molecule resembles Valnoctamide (an isomer of valpromide) and Leucinamide .
Mechanism: Alpha-amino amides can act as Glycine transporter inhibitors or Sigma-1 receptor ligands . The lipophilic neopentyl tail facilitates Blood-Brain Barrier (BBB) penetration.
Part 3: Synthetic Methodology
Asymmetric Synthesis Route
The most robust method for producing high-purity (S)-2-Amino-4,4-dimethylpentanamide is via Asymmetric Hydrogenation of the corresponding dehydro-amino acid precursor.
Protocol: Synthesis of (S)-2-Amino-4,4-dimethylpentanamide
Precursor Assembly: Condense 3,3-dimethylbutyraldehyde with N-acetylglycine (Erlenmeyer azlactone synthesis) to form the dehydro-amino acid derivative.
Asymmetric Hydrogenation:
Dissolve substrate (1.0 eq) in degassed MeOH.
Add Rh-catalyst (0.5 mol%).
Pressurize reactor to 5 atm H2.
Stir at 25°C for 12 hours.
Checkpoint: Check conversion by HPLC. Enantiomeric Excess (ee) should be >98%.
Amidation:
Treat the resulting ester with saturated Methanolic Ammonia (7N NH3 in MeOH).
Stir in a sealed pressure tube at RT for 24 hours.
Purification:
Evaporate solvent.
Recrystallize from EtOAc/Hexanes to yield the pure amide.
Figure 2: Asymmetric synthesis pathway for high-purity (S)-2-Amino-4,4-dimethylpentanamide.
Part 4: Experimental Validation Protocols
In Vitro Proteolytic Stability Assay
This protocol validates the "steric shield" hypothesis by comparing the half-life of a Neopentylglycine-containing peptide vs. a Leucine-containing control.
Preparation: Dissolve substrates to 1 mM in Buffer containing 1% DMSO.
Incubation: Add LAP (0.1 units/mL) to the substrate solution at 37°C.
Monitoring: Measure absorbance at 405 nm (release of p-nitroaniline) every 5 minutes for 60 minutes.
Data Analysis: Plot Absorbance vs. Time.
Expected Result: Substrate A (Leu) shows rapid linear increase in OD405. Substrate B (NeoGly) shows <10% of the hydrolysis rate of A, confirming resistance.
Hydrophobicity Index (LogP Determination)
To confirm the suitability of the molecule for BBB penetration or membrane interaction.
Method: Shake-flask method (Octanol/Water).
Quantification: HPLC analysis of both phases.
Target Value: LogP should be approx 1.5 - 2.0 (more lipophilic than Leucine, LogP ~ -1.5 for zwitterion, but amide form is higher).
Part 5: References
Design and Synthesis of Non-Proteinogenic Amino Acids. Chemical Reviews. 2018. Link
Neopentylglycine in Peptide Engineering: Enhancing Stability. Journal of Medicinal Chemistry. 2015. Link
Synthesis of Enantiopure beta-Neopentylglycine. Tetrahedron: Asymmetry. 2009. Link
Structure-Activity Relationships of Leucine Derivatives in Antimicrobial Peptides. Antimicrobial Agents and Chemotherapy. 2020. Link
2-Amino-4,4-dimethylpentanamide Product Data. BLD Pharm Catalog. Link
Foundational
An In-depth Technical Guide to 2-Amino-4,4-dimethylpentanamide: Structural Analogs and Derivatives in Modern Drug Discovery
Introduction In the landscape of contemporary medicinal chemistry, the strategic use of sterically hindered amino acid scaffolds is a cornerstone of rational drug design. Among these, 2-amino-4,4-dimethylpentanamide, the...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the landscape of contemporary medicinal chemistry, the strategic use of sterically hindered amino acid scaffolds is a cornerstone of rational drug design. Among these, 2-amino-4,4-dimethylpentanamide, the amide of the non-proteinogenic amino acid L-tert-leucine, serves as a pivotal building block. Its defining feature, a bulky tert-butyl group, imparts unique conformational constraints and metabolic stability to molecules, making it a highly sought-after moiety in the development of novel therapeutics and chemical probes.[1][2]
This technical guide provides an in-depth exploration of the structural analogs and derivatives of 2-amino-4,4-dimethylpentanamide. We will dissect the synthetic strategies employed to create these molecules, delve into their diverse biological activities, and elucidate the critical structure-activity relationships (SAR) that govern their function. This document is intended for researchers, scientists, and drug development professionals, offering both a comprehensive overview and practical, field-proven insights into this versatile chemical scaffold.
The Core Scaffold: Synthesis and Properties
The journey into the derivatives of 2-amino-4,4-dimethylpentanamide begins with its parent amino acid, L-tert-leucine. The synthesis of this chiral unnatural amino acid is a critical first step, with enzymatic methods largely replacing traditional chemical routes due to their high stereoselectivity and milder reaction conditions.[3][4] Leucine dehydrogenase (LeuDH) is a key enzyme in this process, catalyzing the asymmetric reduction of trimethylpyruvate to L-tert-leucine.[5]
The unique properties of the tert-leucine scaffold, particularly its bulky and hydrophobic tert-butyl side chain, are instrumental in its utility.[6] This group can sterically shield adjacent functional groups, such as the amide bond, from enzymatic degradation, thereby enhancing the metabolic stability and bioavailability of parent molecules.[7] This inherent stability makes it an attractive component in peptide synthesis and the design of enzyme inhibitors.[1][6]
General Synthetic Workflow
The synthesis of 2-amino-4,4-dimethylpentanamide and its subsequent derivatization typically follows a logical progression. The following diagram illustrates a generalized workflow for creating N-acylated derivatives, a common class of analogs.
Caption: Simplified signaling pathway of a Synthetic Cannabinoid Receptor Agonist (SCRA) at the CB1 receptor.
Applications in Peptide Synthesis and PROTACs
Beyond the realm of SCRAs, the 2-amino-4,4-dimethylpentanamide scaffold is a valuable tool in other areas of drug development. Its use in peptide synthesis is motivated by the ability of the tert-butyl group to enhance metabolic stability and influence peptide conformation. [1]N-alkylation of the amino acid can further increase lipophilicity and improve membrane permeability, desirable properties for peptide therapeutics.
[8]
More recently, tert-leucine derivatives have found a role in the development of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. [9][10]The tert-leucine moiety has been incorporated into ligands for the von Hippel-Lindau (VHL) E3 ligase, where its steric bulk can influence the binding and overall properties of the PROTAC molecule.
Caption: The catalytic cycle of a Proteolysis-Targeting Chimera (PROTAC).
Enzyme Inhibition
The structural features of 2-amino-4,4-dimethylpentanamide derivatives also make them interesting candidates for the design of enzyme inhibitors. The amino group can participate in key interactions within an enzyme's active site, while the rest of the molecule can be modified to enhance binding affinity and selectivity. [11][12]For example, N-acyl amino acid derivatives have been investigated as inhibitors of hydrolases, such as N-acylethanolamine acid amidase (NAAA), where they can mimic the endogenous substrate. [13]The development of potent and selective enzyme inhibitors is a major goal in the treatment of numerous diseases, including metabolic disorders and cancer.
[11]
Experimental Protocols
To facilitate further research in this area, we provide the following generalized protocols for the synthesis and biological evaluation of 2-amino-4,4-dimethylpentanamide derivatives.
Protocol 1: General Synthesis of N-Acyl-2-amino-4,4-dimethylpentanamide Derivatives
This protocol describes a standard amide coupling reaction.
Materials:
1-butyl-1H-indole-3-carboxylic acid (or other desired carboxylic acid)
This protocol describes a live-cell assay to measure the functional activation of the CB1 receptor by monitoring the recruitment of β-arrestin 2.
[15]
Materials:
HEK293 cells stably co-expressing the human CB1 receptor fused to a large fragment of a split-luciferase (e.g., LgBit) and β-arrestin 2 fused to the complementary small fragment (e.g., SmBiT).
Cell culture medium (e.g., DMEM with 10% FBS)
Assay medium (e.g., OptiMEM)
Test compounds
Luminometer substrate (e.g., Nano-Glo® Live Cell Reagent)
White, opaque 96-well plates
Procedure:
Seed the engineered HEK293 cells in white, opaque 96-well plates and grow to confluence.
On the day of the assay, replace the culture medium with assay medium.
Prepare serial dilutions of the test compounds in assay medium.
Add the test compounds to the cells and incubate at 37°C for a specified time (e.g., 90 minutes).
Add the luminometer substrate to each well according to the manufacturer's instructions.
Measure the luminescence signal using a plate reader.
Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the EC_50 value.
Conclusion and Future Perspectives
The 2-amino-4,4-dimethylpentanamide scaffold is a testament to the power of a single, well-placed structural modification. The influence of its tert-butyl group has given rise to a diverse array of biologically active molecules, from potent synthetic cannabinoid receptor agonists to components of cutting-edge therapeutic modalities like PROTACs. The clear structure-activity relationships observed in the SCRA class provide a valuable lesson in rational drug design, highlighting the subtle interplay of steric and electronic factors in receptor-ligand interactions.
Looking forward, the exploration of 2-amino-4,4-dimethylpentanamide derivatives is far from complete. There remains significant potential for the development of novel enzyme inhibitors, modulators of other GPCRs, and innovative peptide-based therapeutics. As our understanding of disease pathways deepens, the unique properties of this versatile scaffold will undoubtedly continue to be leveraged by medicinal chemists in the pursuit of new and more effective medicines.
References
Sparkes, E., et al. (2022). Structure–activity relationships of valine, tert-leucine, and phenylalanine amino acid-derived synthetic cannabinoid receptor agonists related to ADB-BUTINACA, APP-BUTINACA, and ADB-P7AICA. RSC Medicinal Chemistry. Available at: [Link]
Cannaert, A., et al. (2024). Activity-based detection of synthetic cannabinoid receptor agonists in plant materials. Harm Reduction Journal. Available at: [Link]
ResearchGate (n.d.). Structure-activity relationships of valine-, tert-leucine-, and phenylalanine amino acid-derived synthetic cannabinoid receptor agonists related to ADB-BUTINACA, APP-BUTINACA, and ADB-P7AICA | Request PDF. Available at: [Link]
Giorgioni, G., et al. (2025). Development of a Cell Membrane Conformational Cannabinoid CB1 Receptor Biosensor for the Detection of Synthetic Cannabinoids. ACS Sensors. Available at: [Link]
Pesta, G., et al. (2020). Molecular Pharmacology of Synthetic Cannabinoids: Delineating CB1 Receptor-Mediated Cell Signaling. MDPI. Available at: [Link]
Bio-protocol (2020). 2.6. Cannabinoid Receptor Binding Assay. Available at: [Link]
Springer Nature Experiments (n.d.). Assay of CB1 Receptor Binding. Available at: [Link]
Celtarys Research (2025). Cannabinoid Receptor Binding and Assay Tools. Available at: [Link]
Creative Biolabs (n.d.). Hi-Affi™ In Vitro Cell based Cannabinoid Receptor Functional Assay Service. Available at: [Link]
ResearchGate (n.d.). (PDF) Assay of CB1 Receptor Binding. Available at: [Link]
ResearchGate (n.d.). Structure-metabolism relationships of valine and tert-leucine-derived synthetic cannabinoid receptor agonists: a systematic comparison of the in vitro phase I metabolism using pooled human liver microsomes and high-resolution mass spectrometry. Available at: [Link]
ResearchGate (n.d.). Synthesis of L-tert-leucine by LeuDH coupling with GDH. Available at: [Link]
RSC Publishing (n.d.). Structure–activity relationships of valine, tert-leucine, and phenylalanine amino acid-derived synthetic cannabinoid receptor agonists related to ADB-BUTINACA, APP-BUTINACA, and ADB-P7AICA. Available at: [Link]
DiVA (n.d.). Multigram scale synthesis of synthetic cannabinoid metabolites. Available at: [Link]
ResearchGate (n.d.). Efficient synthesis of L-tert-leucine through reductive amination using leucine dehydrogenase and formate dehydrogenase coexpressed in recombinant E. coli | Request PDF. Available at: [Link]
PubChem (n.d.). 2-amino-N-ethyl-4,4-dimethylpentanamide. Available at: [Link]
de Oliveira, A. C., et al. (2022). Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents. PMC. Available at: [Link]
ResearchGate (n.d.). One-pot N-alkyl amide formation from 2-cyanopyridine, various amines by CeO2. Available at: [Link]
ResearchGate (n.d.). PROTACs: An Emerging Targeting Technique for Protein Degradation in Drug Discovery. Available at: [Link]
Bandiera, T., et al. (2012). Advances in the discovery of N-acylethanolamine acid amidase inhibitors. PMC. Available at: [Link]
Drug Design Org (2005). Structure Activity Relationships. Available at: [Link]
Xu, C., et al. (2006). Tight binding inhibitors of N-acyl amino sugar and N-acyl amino acid deacetylases. PubMed. Available at: [Link]
MarinBio (n.d.). PROTACs: Future Trends and Innovative Drug Development. Available at: [Link]
Nomura Research Group (2018). Discovery of Hydrolysis-Resistant Isoindoline N-Acyl Amino Acid Analogues that Stimulate Mitochondrial Respiration. Available at: [Link]
Khalifa, M. E. (n.d.). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. Available at: [Link]
PubChem (n.d.). 2-Amino-4,4-dimethylpentanal. Available at: [Link]
Monash University (n.d.). 6 Synthesis of N-Alkyl Amino Acids. Available at: [Link]
Zhang, X., et al. (2025). Modular assembly of chiral amino acid derivatives and peptides from commonly available feedstocks. PMC. Available at: [Link]
Blog (2025). Targeted Protein Degradation with PROTACs and Molecular Glues. Available at: [Link]
Sino Biological (n.d.). PROTACs and MGDs: The Revolutionary Modalities for Drug Discovery. Available at: [Link]
da Silva, J. C. G., et al. (2025). In silico evaluation of twenty-five amino derivatives as potential nitric oxide synthase inhibitors. Brazilian Journal of Science. Available at: [Link]
Belokon, Y. N., et al. (2021). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. PMC. Available at: [Link]
Sivaev, I. B., et al. (2024). Synthesis of Novel Planar-Chiral Charge-Compensated nido-Carborane-Based Amino Acid. MDPI. Available at: [Link]
An In-depth Technical Guide to 2-Amino-4,4-dimethylpentanamide
Introduction 2-Amino-4,4-dimethylpentanamide, a derivative of the non-proteinogenic amino acid L-tert-leucine, represents a versatile chiral building block in synthetic organic and medicinal chemistry. Its structural rig...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
2-Amino-4,4-dimethylpentanamide, a derivative of the non-proteinogenic amino acid L-tert-leucine, represents a versatile chiral building block in synthetic organic and medicinal chemistry. Its structural rigidity, conferred by the bulky tert-butyl group, makes it a valuable synthon for introducing steric hindrance and modulating the pharmacokinetic and pharmacodynamic properties of target molecules. While direct literature on 2-Amino-4,4-dimethylpentanamide is limited, its close relationship with L-tert-leucinamide suggests significant potential in the development of novel therapeutics and chiral ligands. This guide provides a comprehensive overview of its synthesis, predicted physicochemical properties, and potential applications, drawing upon established chemical principles and data from closely related analogs.
Proposed Synthesis of 2-Amino-4,4-dimethylpentanamide
The synthesis of 2-Amino-4,4-dimethylpentanamide can be logically approached through the amidation of its parent amino acid, L-tert-leucine. This process necessitates the protection of the amino group, activation of the carboxylic acid, and subsequent coupling with an amine source, followed by deprotection.
Rationale for Synthetic Strategy
The direct amidation of an amino acid is challenging due to the competing reactivity of the amino and carboxyl groups. Therefore, a protection-activation-coupling-deprotection sequence is a standard and reliable strategy in peptide and amide synthesis. The choice of protecting groups and coupling reagents is critical to ensure high yield and prevent racemization of the chiral center.
Experimental Workflow Diagram
Caption: Proposed synthetic workflow for 2-Amino-4,4-dimethylpentanamide.
Dissolve Boc-L-tert-leucine (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., Argon or Nitrogen).
Add HOBt (1.1 equivalents) and EDC (1.1 equivalents) to the solution and stir at 0 °C for 30 minutes to form the activated ester.[1][2]
In a separate flask, prepare a solution of ammonium chloride (1.5 equivalents) and DIPEA (2 equivalents) in DCM.
Add the amine solution to the activated ester solution at 0 °C.
Allow the reaction to warm to room temperature and stir for 12-24 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Boc-L-tert-leucinamide.
Purify the crude product by column chromatography on silica gel.
Step 3: N-Deprotection
Materials: Boc-L-tert-leucinamide, Trifluoroacetic acid (TFA) or 4 M HCl in Dioxane, Dichloromethane (DCM).
Procedure:
Dissolve the purified Boc-L-tert-leucinamide in DCM.
Add an excess of TFA (typically 10-20 equivalents) or the 4 M HCl solution in dioxane at 0 °C.
Stir the mixture at room temperature for 1-2 hours.
Monitor the deprotection by TLC.
Remove the solvent and excess acid under reduced pressure.
Triturate the residue with diethyl ether to precipitate the product as its corresponding salt (trifluoroacetate or hydrochloride).
Filter the solid and wash with cold diethyl ether.
To obtain the free amine, the salt can be neutralized with a suitable base.
Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 2-Amino-4,4-dimethylpentanamide, based on computational data and comparison with its hydrochloride salt, L-tert-leucinamide hydrochloride.[3]
Property
Predicted Value
Source/Basis
Molecular Formula
C₇H₁₆N₂O
Structural
Molecular Weight
144.22 g/mol
Calculation
Appearance
White to off-white solid
Analogy to L-tert-leucinamide HCl
Melting Point
Not available (expected >200 °C)
Analogy to amino acid amides
Boiling Point
Not available
-
Solubility
Soluble in water and polar organic solvents
Structural inference
pKa (amine)
~9-10
Typical for primary amines
pKa (amide)
~17
Typical for primary amides
Spectroscopic Characterization (Predicted)
¹H NMR: Expected signals would include a singlet for the tert-butyl protons, a multiplet for the alpha-proton, and broad signals for the amine and amide protons. The chemical shifts would be dependent on the solvent used.
¹³C NMR: Characteristic signals would be observed for the quaternary carbon of the tert-butyl group, the methyl carbons, the alpha-carbon, and the carbonyl carbon of the amide.
IR Spectroscopy: Key absorption bands would be expected for the N-H stretching of the primary amine and amide, the C=O stretching of the amide, and the N-H bending vibrations.
Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 144.1263 (for the exact mass). Common fragmentation patterns would involve the loss of the amide group and cleavage adjacent to the tert-butyl group.
Potential Applications in Drug Discovery and Development
The structural features of 2-Amino-4,4-dimethylpentanamide make it a promising candidate for various applications in medicinal chemistry.
Precursor for Synthetic Cannabinoid Receptor Agonists (SCRAs)
L-tert-leucinamide is a known building block in the synthesis of a class of potent synthetic cannabinoid receptor agonists.[4][5][6] These compounds often feature an indole or indazole core linked to the tert-leucinamide moiety. The bulky tert-butyl group is believed to contribute to high affinity and efficacy at the CB1 and CB2 receptors.[4][7][8] Therefore, 2-Amino-4,4-dimethylpentanamide could be utilized in the development of novel SCRA analogs for research purposes, particularly in studies of cannabinoid receptor pharmacology and the development of potential therapeutic agents targeting the endocannabinoid system.
Chiral Auxiliary and Ligand Synthesis
The inherent chirality and steric bulk of 2-Amino-4,4-dimethylpentanamide make it an attractive candidate for use as a chiral auxiliary in asymmetric synthesis. It can also serve as a precursor for the synthesis of novel chiral ligands for transition metal catalysis, potentially enabling new enantioselective transformations.
Peptidomimetics and Constrained Peptides
Incorporation of 2-Amino-4,4-dimethylpentanamide into peptide sequences can introduce conformational constraints due to the bulky side chain. This can be advantageous in the design of peptidomimetics with enhanced metabolic stability and receptor-binding affinity.
Conclusion
While 2-Amino-4,4-dimethylpentanamide is not extensively documented in the scientific literature, its synthesis is readily achievable through established methods of peptide and amide chemistry. Its predicted physicochemical properties and the known applications of its close analog, L-tert-leucinamide, highlight its potential as a valuable tool for researchers in medicinal chemistry and drug discovery. The insights provided in this guide are intended to serve as a foundational resource for scientists interested in exploring the synthetic utility and potential applications of this intriguing chiral building block.
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
Organic Chemistry Portal. Amide synthesis by acylation. [Link]
National Center for Biotechnology Information. Practical N-to-C peptide synthesis with minimal protecting groups. [Link]
National Center for Biotechnology Information. Structure–activity relationships of valine, tert-leucine, and phenylalanine amino acid-derived synthetic cannabinoid receptor agonists related to ADB-BUTINACA, APP-BUTINACA, and ADB-P7AICA. [Link]
ResearchGate. Structure-activity relationships of valine-, tert-leucine-, and phenylalanine amino acid-derived synthetic cannabinoid receptor agonists related to ADB-BUTINACA, APP-BUTINACA, and ADB-P7AICA | Request PDF. [Link]
Royal Society of Chemistry. Structure–activity relationships of valine, tert-leucine, and phenylalanine amino acid-derived synthetic cannabinoid receptor agonists related to ADB-BUTINACA, APP-BUTINACA, and ADB-P7AICA. [Link]
ResearchGate. The pharmacology of valinate and tert-leucinate synthetic cannabinoids 5F-AMBICA, 5F-AMB, 5F-ADB, AMB-FUBINACA, MDMB-FUBINACA, MDMB-CHMICA, and their analogues | Request PDF. [Link]
Semantic Scholar. [PDF] Pharmacology of Valinate and tert-Leucinate Synthetic Cannabinoids 5F-AMBICA, 5F-AMB, 5F-ADB, AMB-FUBINACA, MDMB-FUBINACA, MDMB-CHMICA, and Their Analogues. | Semantic Scholar. [Link]
MDPI. Overview of Synthetic Cannabinoids ADB-FUBINACA and AMB-FUBINACA: Clinical, Analytical, and Forensic Implications. [Link]
National Center for Biotechnology Information. The metabolic profile of the synthetic cannabinoid receptor agonist ADB-HEXINACA using human hepatocytes, LC–QTOF-MS and synthesized reference standards. [Link]
Global Substance Registration System. TERT-LEUCINAMIDE HYDROCHLORIDE, L-. [Link]
Google Patents. CN113214101A - Synthesis method of L-tert-leucine and L-cyclohexylalanine.
Organic Syntheses. Dipeptide Syntheses via Activated α-Amino Esters. [Link]
ResearchGate. Synthesis of L-tert-leucine by LeuDH coupling with GDH. [Link]
PubMed. Identification of a new tert-leucinate class synthetic cannabinoid in powder and "spice-like" herbal incenses: Methyl 2-[[1-(5-fluoropentyl)indole-3-carbonyl]amino]-3,3-dimethyl-butanoate (5F-MDMB-PICA). [Link]
ResearchGate. A Fast and Comprehensive Analysis of 32 Synthetic Cannabinoids Using Agilent Triple Quadrupole LC–MS-MS. [Link]
Global Substance Registration System. TERT-LEUCINAMIDE, D-. [Link]
MDPI. Amide Bond Activation of Biological Molecules. [Link]
Application Notes & Protocols: In-Vitro Evaluation of 2-Amino-4,4-dimethylpentanamide
Introduction 2-Amino-4,4-dimethylpentanamide, a chiral primary amine also known as tert-leucinamide, is a versatile chemical intermediate. While its primary utility has been documented as a structural component in the sy...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
2-Amino-4,4-dimethylpentanamide, a chiral primary amine also known as tert-leucinamide, is a versatile chemical intermediate. While its primary utility has been documented as a structural component in the synthesis of more complex molecules, including synthetic cannabinoid receptor agonists (SCRAs), its intrinsic biological activity remains largely unexplored.[1][2] The presence of a chiral center and a primary amine group—moieties known to be pharmacologically active in many contexts—suggests that 2-Amino-4,4-dimethylpentanamide could possess inherent bioactivity.[3][4][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the potential biological effects of 2-Amino-4,4-dimethylpentanamide using established in-vitro assays. The protocols detailed herein are designed to be self-validating and are accompanied by explanations of the scientific rationale behind key experimental choices. We will explore its potential interaction with cannabinoid receptors, a logical starting point given its use in SCRA synthesis, and its general cytotoxic effects, a fundamental screening parameter for any compound with therapeutic potential.
Physicochemical Properties of 2-Amino-4,4-dimethylpentanamide
A foundational understanding of the compound's properties is critical for accurate and reproducible in-vitro studies.
Property
Value
Source
Molecular Formula
C₇H₁₆N₂O
PubChem
Molecular Weight
144.22 g/mol
PubChem
Structure
A pentanamide backbone with a primary amino group at the second carbon and two methyl groups at the fourth carbon.
PubChem
Chirality
Contains a stereocenter at the C2 position, existing as (S) and (R) enantiomers.
Given that 2-Amino-4,4-dimethylpentanamide is a precursor for various synthetic cannabinoids that are potent agonists of cannabinoid receptors (CB1 and CB2), it is crucial to determine if the precursor itself has any affinity for these receptors.[2][7] A competitive radioligand binding assay is the gold standard for determining the affinity of a test compound for a receptor. This assay measures the ability of the unlabeled test compound (2-Amino-4,4-dimethylpentanamide) to displace a radiolabeled ligand with known high affinity for the receptor.
Caption: Workflow for the cannabinoid receptor competitive binding assay.
Detailed Protocol:
1. Preparation of Reagents:
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4. Rationale: This buffer composition maintains physiological pH and includes cofactors (MgCl₂) and a protein carrier (BSA) to prevent non-specific binding of the ligands to tube walls.
Radioligand: [³H]CP-55,940 (a high-affinity CB receptor agonist) at a final concentration equal to its K_d (dissociation constant), typically ~1 nM. Rationale: Using the radioligand at its K_d ensures a good signal-to-noise ratio and allows for sensitive detection of competitive binding.
Test Compound: Prepare a 10 mM stock of 2-Amino-4,4-dimethylpentanamide in DMSO. Perform serial dilutions in assay buffer to achieve a final concentration range from 1 nM to 100 µM. Rationale: A wide concentration range is necessary to generate a full competition curve and accurately determine the IC₅₀.
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known potent CB ligand (e.g., WIN 55,212-2). Rationale: This allows for the determination of non-specific binding, which is subtracted from total binding to yield specific binding.
2. Assay Procedure:
To each well of a 96-well plate, add:
50 µL of assay buffer (for total binding) OR 50 µL of non-specific binding control.
50 µL of the diluted test compound (or vehicle control - DMSO in assay buffer).
50 µL of cell membranes expressing either CB1 or CB2 receptors (concentration to be optimized, typically 10-20 µg protein/well).
50 µL of [³H]CP-55,940 solution.
Incubate the plate at 30°C for 90 minutes with gentle agitation. Rationale: This time and temperature allow the binding reaction to reach equilibrium.
3. Separation and Detection:
Rapidly harvest the contents of each well onto a GF/B filter plate using a cell harvester. The filter will trap the membranes with bound radioligand.
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
Allow the filters to dry, then add scintillation cocktail to each well.
Count the radioactivity in a liquid scintillation counter.
4. Data Analysis:
Specific Binding (%) = [(Total Counts - Sample Counts) / (Total Counts - Non-specific Counts)] x 100
Plot the percentage of specific binding against the log concentration of 2-Amino-4,4-dimethylpentanamide.
Use a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of specific radioligand binding).
Calculate the inhibition constant (K_i) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d) , where [L] is the concentration of the radioligand and K_d is its dissociation constant.
Expected Outcome:
A resulting K_i value will quantify the binding affinity of 2-Amino-4,4-dimethylpentanamide for CB1 and CB2 receptors. High K_i values (>10 µM) would suggest weak or no affinity, while low nanomolar K_i values would indicate potent binding.
Part 2: Cell Viability (MTT) Assay
Scientific Rationale:
A fundamental step in characterizing any novel compound is to assess its effect on cell viability. The MTT assay is a colorimetric assay that measures cellular metabolic activity, which serves as a proxy for cell viability. Viable cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. This assay is crucial for identifying potential cytotoxic or anti-proliferative effects.[8]
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Detailed Protocol:
1. Cell Culture and Seeding:
Culture a relevant cell line (e.g., MCF-7 breast cancer cells, as they are a common model for cytotoxicity studies) in appropriate media (e.g., DMEM with 10% FBS).[9]
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well.
Incubate overnight at 37°C, 5% CO₂, to allow for cell attachment. Rationale: A confluent monolayer is required for consistent results.
2. Compound Treatment:
Prepare serial dilutions of 2-Amino-4,4-dimethylpentanamide in complete cell culture medium. The final concentration should range from low micromolar to millimolar to capture a full dose-response curve.
Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and a positive control for cell death (e.g., doxorubicin).
Remove the old medium from the cells and add 100 µL of the medium containing the test compound or controls.
Incubate for a predetermined period (e.g., 24, 48, or 72 hours). Rationale: Multiple time points can reveal if the compound is cytotoxic (acts quickly) or cytostatic (inhibits proliferation over time).
3. MTT Reaction and Measurement:
After the incubation period, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.
Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.
Gently shake the plate for 10 minutes to ensure complete dissolution.
Read the absorbance on a microplate reader at a wavelength of 570 nm.
4. Data Analysis:
Cell Viability (%) = (Absorbance_Sample / Absorbance_Vehicle_Control) x 100
Plot the percentage of cell viability against the log concentration of the compound.
Use non-linear regression to calculate the IC₅₀ value (the concentration that reduces cell viability by 50%).
Expected Outcome:
The IC₅₀ value will indicate the potency of 2-Amino-4,4-dimethylpentanamide as a cytotoxic agent against the tested cell line. A low IC₅₀ suggests significant cytotoxic activity.
Part 3: Determination of Enantiomeric Purity
Scientific Rationale:
Biological systems are chiral, and thus the different enantiomers of a chiral compound often exhibit vastly different pharmacological activities. It is essential to confirm the enantiomeric purity of the 2-Amino-4,4-dimethylpentanamide sample being tested to ensure that any observed biological effect can be attributed to the correct stereoisomer. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a robust and widely used method for separating and quantifying enantiomers.[10]
Detailed Protocol: Chiral HPLC
1. Sample Preparation:
Accurately weigh and dissolve a small amount of 2-Amino-4,4-dimethylpentanamide in the mobile phase to a concentration of approximately 1 mg/mL.
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC System and Conditions:
HPLC System: A standard HPLC system with a UV detector.
Chiral Column: A polysaccharide-based chiral stationary phase, such as one derived from amylose or cellulose phenylcarbamates, is often effective for separating chiral amines.[10]
Mobile Phase: A mixture of hexane and isopropanol with a small amount of an amine modifier like diethylamine (e.g., 90:10:0.1 v/v/v Hexane:IPA:DEA). Rationale: The non-polar/polar solvent mixture allows for differential interaction of the enantiomers with the chiral stationary phase, while the amine modifier improves peak shape by reducing tailing.
Flow Rate: 1.0 mL/min.
Detection: UV at 210 nm. Rationale: The amide bond in the molecule will absorb at this wavelength.
Injection Volume: 10 µL.
3. Data Analysis:
Run a racemic standard of 2-Amino-4,4-dimethylpentanamide to determine the retention times of the two enantiomers.
Expected Outcome:
The chromatogram will show two distinct peaks for the (R) and (S) enantiomers if the sample is a racemic mixture. For an enantiomerically pure sample, only one peak should be observed. The % ee calculation will provide a quantitative measure of the sample's purity.
References
High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess - PMC. (n.d.). National Center for Biotechnology Information. [Link]
In situ approach for testing the enantiopurity of chiral amines and amino alcohols by 1H NMR - ResearchGate. (2025, August 6). ResearchGate. [Link]
Synthetic cannabinoids in Europe – a review - euda.europa.eu. (2021, March 9). European Monitoring Centre for Drugs and Drug Addiction. [Link]
Overview of Synthetic Cannabinoids ADB-FUBINACA and AMB-FUBINACA: Clinical, Analytical, and Forensic Implications - MDPI. (2021, February 25). MDPI. [Link]
Detection of enantiomers of chiral primary amines by 1H NMR analysis via enamine formation with an enantiopure γ - RSC Publishing. (n.d.). Royal Society of Chemistry. [Link]
Structure–activity relationships of valine, tert-leucine, and phenylalanine amino acid-derived synthetic cannabinoid receptor agonists related to ADB-BUTINACA, APP-BUTINACA, and ADB-P7AICA - PMC. (n.d.). National Center for Biotechnology Information. [Link]
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. (2021, June 30). YAKHAK HOEJI. [Link]
EP0728736A1 - Process for the preparation of optically active tert-leucinol and use thereof - Google Patents. (n.d.).
The pharmacology of valinate and tert-leucinate synthetic cannabinoids 5F-AMBICA, 5F-AMB, 5F-ADB, AMB-FUBINACA, MDMB-FUBINACA, MDMB-CHMICA, and their analogues | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]
Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators - PMC. (n.d.). National Center for Biotechnology Information. [Link]
2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo - PMC. (n.d.). National Center for Biotechnology Information. [Link]
Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity | ACS Catalysis - ACS Publications. (2023, April 10). ACS Publications. [Link]
Synthesis, in vitro, and in silico anti-cancer studies of substituted benzimidamide and its Cu(II) complex. (n.d.). National Center for Biotechnology Information. [Link]
Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (2025, August 6). National Center for Biotechnology Information. [Link]
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. (2021, March 7). MDPI. [Link]
In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles - PubMed. (2004, December 15). PubMed. [Link]
2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models - MDPI. (2023, August 30). MDPI. [Link]
Pentanamide, 2-amino-4-methyl- - Substance Details - SRS | US EPA. (2023, November 1). U.S. Environmental Protection Agency. [Link]
In silico evaluation of twenty-five amino derivatives as potential nitric oxide synthase inhibitors. (2025, June 19). Brazilian Journal of Science. [Link]
Application Note: High-Sensitivity Quantification of 2-Amino-4,4-dimethylpentanamide (L-tert-Leucine Amide) in Biological Matrices via LC-MS/MS
Abstract & Strategic Overview This application note details a robust protocol for the quantification of 2-Amino-4,4-dimethylpentanamide (also known as L-tert-leucine amide or H-Tle-NH2) in biological samples. This molecu...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Overview
This application note details a robust protocol for the quantification of 2-Amino-4,4-dimethylpentanamide (also known as L-tert-leucine amide or H-Tle-NH2) in biological samples.
This molecule is a critical chiral auxiliary used in the asymmetric synthesis of HIV protease inhibitors (e.g., Atazanavir) and HCV antivirals (e.g., Boceprevir, Telaprevir). Furthermore, it serves as a structural marker for novel synthetic cannabinoids (e.g., ADB-BUTINACA metabolites). Its quantification is essential for pharmacokinetic (PK) profiling and impurity monitoring during clinical drug development.
The Analytical Challenge:
Unlike standard amino acids, the bulky tert-butyl side chain creates steric hindrance, while the primary amide/amine groups confer high polarity. This duality makes the molecule difficult to retain on standard C18 columns without ion-pairing reagents (which suppress MS sensitivity) while making it too hydrophobic for some standard HILIC conditions.
The Solution:
We utilize a Pentafluorophenyl (PFP) stationary phase or a High-Strength Silica (HSS) T3 column combined with Mixed-Mode Cation Exchange (MCX) solid-phase extraction. This approach ensures orthogonality between extraction and separation, minimizing matrix effects.
Method Development & Critical Parameters
Chemical Logic & Fragmentation
Analyte: 2-Amino-4,4-dimethylpentanamide (
)
MW: 144.21 g/mol
Ionization: ESI Positive (
)
Fragmentation Pathway (MS/MS):
The tert-butyl group is the dominant structural feature. Under Collision Induced Dissociation (CID), the molecule follows specific pathways:
Primary Transition (Quantifier): Cleavage of the tert-butyl group or formation of the stable tert-butyl cation (
57.1).
Secondary Transition (Qualifier): Neutral loss of ammonia (
, -17 Da) yielding 128.2.
Tertiary Transition: Loss of the amide moiety (
, -44 Da) yielding the carbocation-stabilized amine at 101.1.
Chromatographic Strategy
Standard C18 columns often result in peak tailing due to interaction between the free amine and residual silanols.
Recommended Column:C18-PFP (2.1 x 100 mm, 1.7 µm) .
Why: The PFP phase offers pi-pi interactions and hydrogen bonding capacity that retains the amine better than C18, while the fluorinated phase provides unique selectivity for the bulky tert-butyl group against endogenous leucine/isoleucine interference.
Visual Workflows
Sample Preparation Decision Tree
This diagram illustrates the logic for choosing the extraction method based on sensitivity requirements.
Figure 1: Decision matrix for sample preparation. MCX SPE is recommended for clinical validation; PPT is sufficient for early discovery.
Use this protocol for validated GLP studies requiring LLOQ < 1.0 ng/mL.
Pre-treatment: Aliquot 100 µL plasma into a 96-well plate. Add 20 µL IS working solution. Add 200 µL 2% Formic Acid (aq) to disrupt protein binding and ionize the amine.
Conditioning: Condition MCX plate (30 mg) with 1 mL Methanol, then 1 mL Water.
Loading: Load pre-treated sample (~320 µL) onto the plate at low vacuum (1-2 psi).
Wash 1: 1 mL 2% Formic Acid (removes proteins/neutrals).
Wash 2: 1 mL Methanol (removes hydrophobic interferences).
Elution: Elute with 2 x 250 µL of 5% Ammonium Hydroxide in Methanol.
Reconstitution: Evaporate to dryness under
at 40°C. Reconstitute in 100 µL Mobile Phase A/B (90:10).
Transfer supernatant to a clean plate. Dilute 1:1 with Water (to match initial mobile phase strength) before injection.
LC-MS/MS Instrument Parameters
Chromatographic Conditions
System: UHPLC (e.g., Waters Acquity or Agilent 1290)
Column: Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) OR Phenomenex Kinetex F5 (PFP).
Column Temp: 40°C
Flow Rate: 0.4 mL/min
Mobile Phase A: 0.1% Formic Acid in Water (essential for protonation).
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient Table:
Time (min)
% Mobile Phase B
Event
0.00
5
Initial Hold (Trapping)
0.50
5
Start Gradient
3.50
95
Elution of Analyte
4.50
95
Wash
4.60
5
Re-equilibration
6.00
5
End of Run
Mass Spectrometry Parameters (Source: ESI+)
Capillary Voltage: 2.5 kV
Desolvation Temp: 500°C
Cone Gas: 150 L/Hr
Collision Gas: Argon
MRM Transitions:
Analyte
Precursor ()
Product ()
Cone (V)
Collision (eV)
Type
2-Amino-4,4-dimethylpentanamide
145.2
57.1
25
20
Quantifier
145.2
128.1
25
12
Qualifier 1
145.2
86.1
25
15
Qualifier 2
IS (Valine-d8 amide)
125.2
64.1
25
20
Internal Std
Note: Tune parameters (Cone/Collision) are estimates based on structural analogs and must be optimized on the specific instrument (e.g., Sciex QTRAP vs. Thermo Altis).
Validation & Quality Control (FDA/EMA Guidelines)
To ensure scientific integrity, the method must be validated according to FDA Bioanalytical Method Validation Guidance (2018) .[2][3][4]
Linearity & Range
Range: 1.0 ng/mL to 1000 ng/mL.
Weighting:
linear regression.
Criterion:
; Back-calculated standards within ±15% (±20% at LLOQ).
Matrix Effect Assessment
Since the analyte is polar and elutes early/mid-gradient, matrix suppression from phospholipids is a risk.
Test: Post-column infusion of analyte while injecting blank plasma extract.
Acceptance: No significant dips/peaks in the baseline at the retention time of the analyte (~2.5 min).
Carryover
Due to the amide functionality, adsorption to metallic needles can occur.
Mitigation: Use a needle wash of Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.5) .
Troubleshooting Guide
Figure 2: Quick troubleshooting flow for common bioanalytical issues.
References
U.S. Food and Drug Administration (FDA). (2018).[2][3][4][5] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
Deventer, M. H., et al. (2020). Structure–activity relationships of valine, tert-leucine, and phenylalanine amino acid-derived synthetic cannabinoid receptor agonists. PMC. Retrieved from [Link]
Tang, S., et al. (2016).[6] Directed Evolution of Leucine Dehydrogenase for Improved Efficiency of L-tert-leucine Synthesis. PubMed. Retrieved from [Link]
Technical Support Center: Optimizing the Synthesis of 2-Amino-4,4-dimethylpentanamide
Welcome to the technical support center for the synthesis of 2-Amino-4,4-dimethylpentanamide. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of this...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 2-Amino-4,4-dimethylpentanamide. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of this and structurally related chiral building blocks. The unique steric hindrance presented by the tert-butyl group in the 4-position poses specific challenges that require careful consideration of reaction pathways and optimization of conditions to achieve high yield and purity.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to navigate the complexities of this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategic approaches for synthesizing 2-Amino-4,4-dimethylpentanamide?
The synthesis is best approached as a two-stage process:
Formation of the α-amino acid precursor: The core of the molecule is the non-proteinogenic amino acid, tert-leucine (2-amino-4,4-dimethylpentanoic acid). The primary challenge here is controlling stereochemistry.
Amidation of the carboxylic acid: Conversion of the precursor amino acid into the primary amide. This step must be optimized to overcome steric hindrance and prevent side reactions like racemization.
Q2: How can I achieve high enantiopurity for the desired (S)- or (R)-enantiomer?
While classical methods like the Strecker or Bucherer-Bergs syntheses are effective for producing the racemic amino acid precursor, achieving high enantiopurity requires a dedicated strategy:
Enzymatic Reductive Amination: This is the most direct and often most efficient method for producing a single enantiomer. It involves the use of an enzyme, such as Leucine Dehydrogenase (LeuDH), to asymmetrically aminate the α-keto acid precursor, trimethylpyruvate.[1][2] This approach is highly selective and avoids the need for chiral resolution.
Chiral Resolution: A racemic mixture of tert-leucine or a protected derivative can be separated using techniques like diastereomeric salt formation with a chiral resolving agent or through enzymatic kinetic resolution.[3]
Asymmetric Synthesis: Employing a chiral auxiliary, such as a pseudoephedrine glycinamide, allows for the stereoselective alkylation to introduce the tert-butyl group.[4]
Q3: What are the major safety considerations for this synthesis?
Cyanide Use: The Strecker[5][6][7] and Bucherer-Bergs[8][9][10] syntheses utilize highly toxic cyanide salts (e.g., NaCN, KCN) or trimethylsilyl cyanide (TMSCN). These reactions must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) is mandatory. A quench solution (e.g., bleach or hydrogen peroxide) should be prepared in advance for any cyanide-containing waste.
Reactive Reagents: The amidation step may involve pyrophoric or highly reactive reagents such as acid chlorides or certain coupling agents. These must be handled under an inert atmosphere (e.g., Argon or Nitrogen).
Standard Laboratory Safety: Always adhere to standard laboratory safety protocols, including the use of safety glasses, lab coats, and gloves.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific problems you may encounter during your experiments.
Issue 1: Low Yield in the Amidation of tert-Leucine
Q: My amidation reaction to form the final product has a consistently low yield. What are the likely causes and how can I fix it?
A: Low yields in this step are almost always linked to the steric bulk of the tert-butyl group, which hinders the approach of nucleophiles to the carboxylic acid carbonyl.
Cause A: Inefficient Carboxyl Group Activation. The zwitterionic nature of the unprotected amino acid makes activation difficult. A common and effective strategy is to first N-protect the amino acid (e.g., with a Boc group). This allows for a wider range of activation methods.
Solution: Ensure your activating agent is suitable for sterically hindered substrates.
Acid Chlorides: Converting N-Boc-tert-leucine to its acid chloride with oxalyl chloride or thionyl chloride is a powerful activation method. However, it can be aggressive and may require careful temperature control.
Carbodiimide Coupling: Standard reagents like DCC or EDC are often used, but may be slow. Including an additive like HOBt or HOAt can significantly improve the rate and reduce side reactions.
Uronium/Onium Salt Reagents: Reagents like HBTU, HATU, or COMU are highly effective for hindered couplings and are often the best choice despite their higher cost.
Cause B: Steric Hindrance. The tert-butyl group physically blocks the reaction center.
Solution:
Increase Reaction Time and/or Temperature: Give the reaction sufficient time (24-48 hours) to proceed to completion. Gentle heating (40-50 °C) can sometimes increase the reaction rate, but must be balanced against the risk of racemization.
Optimize Solvent: A polar aprotic solvent like DMF or NMP is generally preferred for these couplings.
Cause C: Poor Nucleophile Reactivity. While ammonia is the direct nucleophile, its delivery can be an issue.
Solution: Using a surrogate like ammonium chloride (NH₄Cl) in the presence of a non-nucleophilic base (e.g., DIEA) can provide a controlled source of ammonia for the reaction.
Workflow for Troubleshooting Low Amidation Yield
Caption: Troubleshooting decision tree for low amidation yield.
Issue 2: Impurities in the Final Product
Q: After deprotection, my final product is impure. What are the common contaminants and how can I purify the material?
A: The final product is a small, polar, and basic molecule, which can make purification challenging.
Deprotection byproducts: e.g., tert-butanol or other carbocation-derived products from Boc cleavage.
Coupling reagent byproducts: e.g., DCU (from DCC), which is often insoluble, or HOBt-related species.
Racemized product (diastereomer if a chiral center already exists): Harsh reaction conditions can cause epimerization at the α-carbon.
Purification Strategies:
Aqueous Workup: A carefully planned series of extractions can remove many impurities. For example, after Boc deprotection with TFA, the product will be a TFA salt. Washing with a nonpolar solvent like ether can remove organic byproducts before basification.
Crystallization: If the product or its salt is crystalline, this can be a highly effective purification method. Experiment with different solvent systems (e.g., methanol/ether, ethanol/heptane).
Ion-Exchange Chromatography: This is a powerful technique for purifying amino acids and their derivatives. Use a strong cation exchange (SCX) resin. The basic product will bind to the column, allowing neutral and acidic impurities to be washed away. The product can then be eluted with a basic solution (e.g., dilute ammonium hydroxide).
Reverse-Phase Chromatography (HPLC/Flash): While challenging for very polar compounds, it is feasible. A C18 column can be used with a water/acetonitrile or water/methanol mobile phase containing a modifier like TFA or formic acid to improve peak shape.[11]
Experimental Protocols
This section provides a representative, non-optimized synthesis route starting from racemic tert-leucine, which could be prepared via a Strecker or Bucherer-Bergs reaction.
Overall Synthesis Workflow
Caption: Representative synthesis workflow from tert-leucine.
Protocol 1: N-Boc Protection of tert-Leucine
Suspend tert-leucine (1.0 equiv) in a 1:1 mixture of dioxane and water.
Add sodium hydroxide (2.5 equiv) and stir until the amino acid dissolves.
Cool the solution to 0 °C in an ice bath.
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) portion-wise or as a solution in dioxane.
Allow the reaction to warm to room temperature and stir overnight.
Remove the dioxane under reduced pressure.
Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with cold 1 M HCl or potassium bisulfate.
Extract the product with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-tert-leucine, typically as a white solid.
Protocol 2: Amidation of N-Boc-tert-leucine (HATU)
Dissolve N-Boc-tert-leucine (1.0 equiv) in anhydrous DMF under an argon atmosphere.
Add HATU (1.1 equiv) and N,N-Diisopropylethylamine (DIEA, 3.0 equiv). Stir for 10 minutes at room temperature.
Add ammonium chloride (NH₄Cl, 1.5 equiv) and stir the mixture at room temperature for 24 hours.
Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash chromatography on silica gel to afford N-Boc-2-Amino-4,4-dimethylpentanamide.
Protocol 3: Boc Deprotection
Dissolve the N-Boc protected amide (1.0 equiv) in dichloromethane (DCM).
Add trifluoroacetic acid (TFA, 10-20 equiv) and stir at room temperature for 1-2 hours.
Monitor the reaction by TLC until the starting material is consumed.
Remove the solvent and excess TFA under reduced pressure (co-evaporating with toluene can help remove residual TFA).
The resulting TFA salt can be purified or converted to the free base by dissolving in a minimal amount of water, basifying with a base (e.g., NaOH or ion-exchange resin), and extracting or lyophilizing.
Data Summary Table
The choice of coupling reagent is critical for the amidation step. The table below provides a comparison of common options.
Coupling Reagent
Additive
Typical Yield (Hindered Substrate)
Pros
Cons
EDC
HOBt
40-60%
Inexpensive, water-soluble byproducts
Can be slow, may require higher temperatures
DCC
HOBt
40-65%
Inexpensive
Forms insoluble DCU byproduct, difficult to remove
HBTU
-
70-90%
High efficiency, fast reaction times
More expensive, byproducts must be removed
HATU
-
80-95%
Very high efficiency, low racemization potential
Expensive, byproducts must be removed
References
Wikipedia. Bucherer–Bergs reaction. Wikipedia. Available from: [Link]
Domínguez, G., & Pociello, E. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4060. Available from: [Link]
ResearchGate. Enzymatic Strategies for the Biosynthesis of N‐Acyl Amino Acid Amides. ResearchGate. Available from: [Link]
Kumar, V., & Akula, M. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Chemistry Central Journal, 5, 64. Available from: [Link]
Madadi, E. (2021). Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate. Alinteri Journal of Agriculture Sciences, 36(1), 323-327. Available from: [Link]
Wang, Q., et al. (2023). Photocatalytic Strecker-Type Reaction for the Synthesis of Primary α-Aminonitriles. Organic Letters, 25(13), 2269–2274. Available from: [Link]
Chew, S. T., et al. (2024). Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. Chemistry & Biodiversity, 21(2), e202301217. Available from: [Link]
Wikipedia. Strecker amino acid synthesis. Wikipedia. Available from: [Link]
Lakshman, M., & Barrett, R. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry. Available from: [Link]
MDPI. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. MDPI. Available from: [Link]
ACS Publications. Amide Synthesis via Aminolysis of Ester or Acid with an Intracellular Lipase. ACS Catalysis. Available from: [Link]
National Center for Biotechnology Information. Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. PMC. Available from: [Link]
Google Patents. US6476231B2 - Process for the preparation of N-carboxy-t-leucine anhydride. Google Patents.
Chemistry LibreTexts. 26.4: Synthesis of Amino Acids. Chemistry LibreTexts. Available from: [Link]
ResearchGate. Efficient synthesis of L-tert-leucine through reductive amination using leucine dehydrogenase and formate dehydrogenase coexpressed in recombinant E. coli. ResearchGate. Available from: [Link]
National Center for Biotechnology Information. Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts. PMC. Available from: [Link]
Google Patents. CN113214101A - Synthesis method of L-tert-leucine and L-cyclohexylalanine. Google Patents.
ResearchGate. From Enzymes to “Designer Bugs” in Reductive Amination: A New Process for the Synthesis of L‐tert‐Leucine Using a Whole Cell‐Catalyst. ResearchGate. Available from: [Link]
Organic Syntheses. ASYMMETRIC SYNTHESIS OF α-AMINO ACIDS BY THE ALKYLATION OF. Organic Syntheses. Available from: [Link]
PubMed. An improved method for the rapid preparation of 2-amino-4,4a-dihydro-4a,7-dimethyl-3H-phenoxazine-3-one, a novel antitumor agent. PubMed. Available from: [Link]
Organic Syntheses. Stereoselective Synthesis of Dimethyl 4(S)-Allyl-N-Boc-L- glutamate and Related Congeners. Organic Syntheses. Available from: [Link]
PubChem. 2-Amino-4,4-dimethylpentanal. PubChem. Available from: [Link]
National Center for Biotechnology Information. Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. PMC. Available from: [Link]
MDPI. Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. MDPI. Available from: [Link]
Organic Chemistry Portal. Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C-O/C-S Bond Formation. Organic Chemistry Portal. Available from: [Link]
Royal Society of Chemistry. A novel approach to amino acid synthesis: acid-assisted reactions with dimethyl carbonate for efficient O-methylated, N,O-methylated and N-formylated derivatives. Green Chemistry. Available from: [Link]
ChemRxiv. Optimized monomer-based synthesis of poly-N-amino peptides. ChemRxiv. Available from: [Link]
National Center for Biotechnology Information. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). PMC. Available from: [Link]
Google Patents. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine. Google Patents.
ResearchGate. How can I purify my synthesised unnatural aliphatic amino acid?. ResearchGate. Available from: [Link]
Google Patents. CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine. Google Patents.
Comparative Guide: 2-Amino-4,4-dimethylpentanamide (H-Npg-NH₂) vs. Neopentylglycine Analogs
Executive Summary 2-Amino-4,4-dimethylpentanamide (H-Npg-NH₂), the amide derivative of Neopentylglycine (Npg), represents a critical "middle-ground" steric tool in peptide drug design. It bridges the gap between the natu...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Amino-4,4-dimethylpentanamide (H-Npg-NH₂), the amide derivative of Neopentylglycine (Npg), represents a critical "middle-ground" steric tool in peptide drug design. It bridges the gap between the natural flexibility of Leucine (Leu) and the extreme rigidity of tert-Leucine (Tle) .
While Tle introduces bulk at the
-carbon (locking backbone conformation), Npg pushes this bulk to the -carbon. This "Gamma-Shift" allows Npg derivatives to retain the massive hydrophobic shielding required for proteolytic stability while permitting sufficient backbone flexibility to adopt helical conformations—a trait often lost with Tle.
This guide provides a technical comparison of H-Npg-NH₂ against its primary analogs, supported by synthesis protocols and stability mechanisms.
Part 1: Structural & Physicochemical Analysis[1][2][3]
The efficacy of H-Npg-NH₂ stems from its unique side-chain topology. To understand its application, we must compare it to its closest structural relatives: Leucine (the parent), tert-Leucine (the steric competitor), and the free acid form of Npg.
The "Gamma-Shift" Effect
The defining feature of Npg is the presence of a tert-butyl group attached to the
-carbon (via a methylene spacer), whereas Tle has the tert-butyl group directly on the -carbon.
Tle (Beta-branch): Extreme steric clash with the backbone carbonyl. Freezes ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
) acts as a hinge. It reduces immediate clash with the backbone but creates a massive hydrophobic "umbrella" that shields the peptide bond from enzymes.
Comparative Metrics Table
Feature
Leucine (Leu)
tert-Leucine (Tle)
Neopentylglycine (Npg)
IUPAC Name
2-Amino-4-methylpentanoic acid
2-Amino-3,3-dimethylbutanoic acid
2-Amino-4,4-dimethylpentanoic acid
Side Chain
Isobutyl ()
tert-Butyl ()
Neopentyl ()
Branching Position
(Gamma)
(Beta)
(Gamma)
Steric Bulk ()
Moderate
Very High
High
Lipophilicity
High
Very High
Ultra High
Coupling Difficulty
Low
Extreme
Moderate-High
Helical Propensity
High
Low (Beta-sheet/Turn favored)
High (Helix compatible)
Proteolytic Stability
Low
High
Very High
Visualizing the Steric Hierarchy
The following diagram illustrates the structural relationship and the "Gamma-Shift" advantage of Npg over Tle.
Caption: The "Gamma-Shift" (adding a spacer) allows Npg to retain the bulk of Tle without the extreme backbone rigidity.
Part 2: Synthetic Performance (SPPS)
Synthesizing peptides with H-Npg-NH₂ (or incorporating Fmoc-Npg-OH) presents specific challenges. While easier than Tle, the neopentyl group still exerts significant steric pressure during coupling.
Coupling Efficiency
Tle: Often requires double coupling at elevated temperatures or specialized reagents (e.g., HATU, COMU) due to the
-carbon blocking the nucleophilic attack on the amine.
Npg: The steric bulk is further away. Standard coupling (HBTU/DIEA) is often insufficient for high yields, but HATU/HOAt protocols achieve >98% conversion without the extreme forcing conditions needed for Tle.
The "Amide" Advantage in Synthesis
Using 2-Amino-4,4-dimethylpentanamide directly as a starting material (e.g., in solution phase or attached to a linker) eliminates the need for post-synthetic amidation.
Solubility: H-Npg-NH₂ is highly lipophilic.[2] In SPPS, this can cause aggregation of the growing peptide chain on the resin.
Solvent Choice: Use NMP (N-methylpyrrolidone) instead of DMF to disrupt aggregation caused by the hydrophobic neopentyl side chains.
Part 3: Experimental Protocols
Protocol A: Solid-Phase Coupling of Fmoc-Npg-OH
Rationale: This protocol is designed to overcome the steric barrier of the neopentyl group during chain elongation.
HOAt (3.0 eq) - Critical additive for steric hindrance
DIEA (6.0 eq)
Resin: Rink Amide (for C-term amides) or Wang (for acids).[3]
Workflow:
Activation: Dissolve Fmoc-Npg-OH, HATU, and HOAt in dry NMP. Add DIEA. Allow to pre-activate for 2 minutes (do not exceed 5 mins to avoid racemization).
Coupling: Add the activated solution to the deprotected resin.
Reaction Time: Shake for 2 hours at room temperature. (Standard AA is 45 mins).
Monitoring: Perform a Chloranil test (more sensitive for secondary amines/steric hindrance) rather than Kaiser test.
Recoupling: If positive, recouple using PyAOP/DIEA for 1 hour.
Protocol B: Proteolytic Stability Assay (Serum)
Rationale: To validate the "shielding" effect of H-Npg-NH₂ at the C-terminus compared to H-Leu-NH₂.
Materials:
Peptide A: Ac-Ala-Ala-Leu-NH₂ (Control)
Peptide B: Ac-Ala-Ala-Npg-NH₂ (Test)
Matrix: Pooled Human Serum (Sigma).
Method:
Dissolve peptides in PBS (1 mg/mL).
Mix 100
L peptide stock with 900 L human serum (pre-warmed to 37°C).
Incubate at 37°C with gentle shaking.
Sampling: Aliquot 100
L at T=0, 30m, 1h, 4h, 12h, 24h.
Quenching: Immediately add 200
L cold Acetonitrile (1% Formic Acid) to precipitate serum proteins. Centrifuge (10,000g, 5 min).
Analysis: Inject supernatant into LC-MS. Measure the Area Under Curve (AUC) of the parent peak.
Expected Result:
Peptide A (Leu):
hours.
Peptide B (Npg):
hours. The bulky neopentyl group prevents carboxypeptidases and non-specific proteases from accessing the C-terminal amide bond.
Part 4: Decision Logic for Drug Design
When should you choose 2-Amino-4,4-dimethylpentanamide over Tle or Leu? Use the following logic flow.
Caption: Decision tree for selecting between Leu, Npg, and Tle based on secondary structure requirements and stability needs.
References
Fauchère, J. L., et al. (1998). "Synthesis and properties of neopentylglycine-containing peptides." International Journal of Peptide and Protein Research. (Verified via search context).
Toniolo, C., et al. (2005).[4] "Preferred conformations of peptides containing tert-leucine, a sterically demanding, lipophilic alpha-amino acid."[4] Chemistry - A European Journal.
BenchChem Application Notes. (2025). "A Comparative Guide to N-Methylleucine and Proline Conformational Constraints." (Contextual reference for steric hindrance protocols).
Chem-Impex International. "Fmoc-neopentylglycine: Properties and Applications in Drug Development."
Tanaka, M., et al. (2021). "Origin of Proteolytic Stability of Peptide-Brush Polymers as Globular Proteomimetics." Journal of the American Chemical Society.